molecular formula C17H16N2O3 B1676991 (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid CAS No. 1026096-83-2

(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

Cat. No. B1676991
M. Wt: 296.32 g/mol
InChI Key: QDIIRLCSVINDSC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon . Fluorene derivatives are often used in organic synthesis due to their stability and unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a fluorene moiety attached to a propanoic acid group via a carbamoyl linkage . The stereochemistry at the 2-position of the propanoic acid moiety is indicated as S, meaning that the compound is a single enantiomer .


Chemical Reactions Analysis

As a fluorene derivative, this compound would likely undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the carbamoyl group could also make it susceptible to reactions involving the carbonyl group, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorene and carbamoyl groups . For example, the aromatic fluorene moiety could contribute to the compound’s stability and solubility in organic solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of fluorene derivatives is a vibrant field of research, with potential applications in various areas, including medicinal chemistry, materials science, and others . This particular compound could be of interest for further study, given its unique structure .

properties

IUPAC Name

(2S)-2-amino-4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c18-15(17(21)22)9-16(20)19-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,18H2,(H,19,20)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIRLCSVINDSC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 5
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.